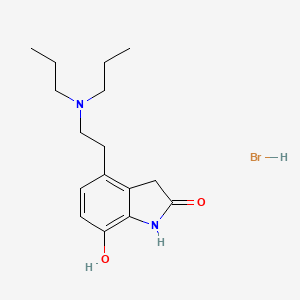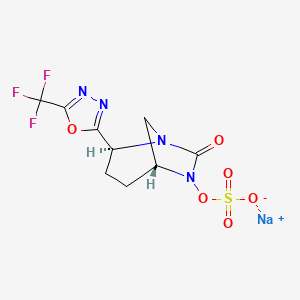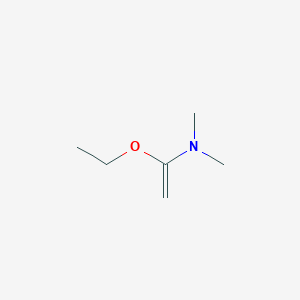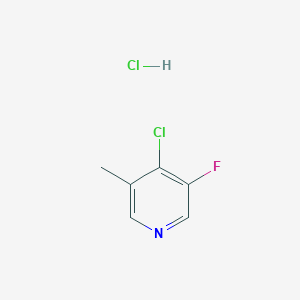![molecular formula C25H22O5 B14757013 Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate CAS No. 1251-78-1](/img/structure/B14757013.png)
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is a complex organic compound known for its unique structural properties This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl group that is further linked to an acetic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the esterification of 4-(10-hydroxy-3-methylanthracen-9-yl)phenol with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the anthracene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the acetic acid ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用机制
The mechanism by which acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate exerts its effects is largely dependent on its interaction with biological molecules. The hydroxy and methyl groups on the anthracene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets, such as enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without the hydroxy and methyl groups.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety but lacks the anthracene structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxy group on the phenyl ring but does not contain the anthracene moiety.
Uniqueness
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is unique due to its combination of an anthracene moiety with a phenylacetic acid ester. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
CAS 编号 |
1251-78-1 |
|---|---|
分子式 |
C25H22O5 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O3.C2H4O2/c1-14-7-12-19-21(13-14)23(25)20-6-4-3-5-18(20)22(19)16-8-10-17(11-9-16)26-15(2)24;1-2(3)4/h3-13,25H,1-2H3;1H3,(H,3,4) |
InChI 键 |
YCUCFDQLYAZFPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)OC(=O)C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)



![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)



